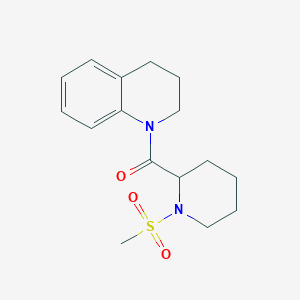

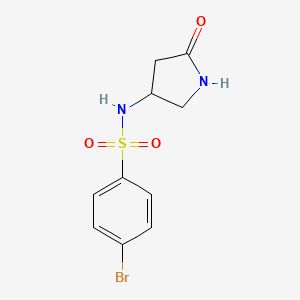

![molecular formula C16H20N6O4 B2956171 methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1013971-84-0](/img/structure/B2956171.png)

methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Potential Inhibitors in Biosynthesis of Adenosine Monophosphate

- Purinyl derivatives have been discussed as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), indicating their significance in biochemical pathways (Wanner, Hageman, Koomen, & Pandit, 1978).

Use in Sugar Chain Extension

- The compound reacts with enolate anions, indicating its utility in organic synthesis, specifically in the extension of sugar chains (Horton & Liav, 1972).

Synthesis of New Pyrazolo[4,3-c]pyridines

- Methyl (5-oxopyrazol-3-yl)acetate has been used as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, which are important in medicinal chemistry (Prezent, Ruban, Baranin, & Bubnov, 2016).

Antioxidant and Anti-Inflammatory Properties

- Derivatives of the compound have been studied for their antioxidant and anti-inflammatory properties, showing significant effects on free radical oxidation processes (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

C–H Group Acidity and Interactions

- The compound's derivatives have been analyzed for their C–H group acidity and the nature of C–H···N interactions, relevant in crystallography and molecular interaction studies (Thalladi, Gehrke, & Boese, 2000).

Radioligand for Human A2B Adenosine Receptors

- A derivative, MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors, useful in receptor characterization and pharmacology (Baraldi et al., 2004).

Future Directions

Given the limited information available on this compound, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential biological activities, as similar compounds have shown a range of activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mechanism of Action

Target of Action

Similar compounds have shownantimicrobial activity , suggesting that the compound might target certain types of bacteria or other microorganisms.

Mode of Action

Based on its antimicrobial activity, it can be inferred that the compound likely interacts with its targets in a way that inhibits their growth or survival .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical processes in the target organisms, such as protein synthesis, cell wall synthesis, or dna replication .

Result of Action

Given its potential antimicrobial activity, it can be inferred that the compound likely leads to the death or growth inhibition of the target organisms .

properties

IUPAC Name |

methyl 2-[3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O4/c1-8-9(2)18-22(10(8)3)15-17-13-12(19(15)4)14(24)21(7-11(23)26-6)16(25)20(13)5/h7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAZGUFGPOWGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

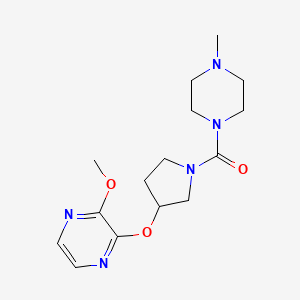

![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)

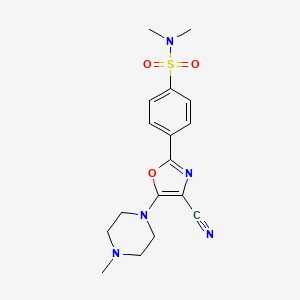

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)

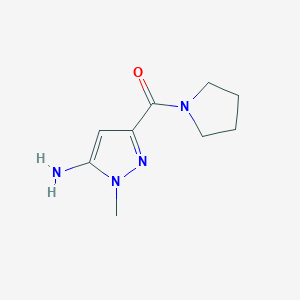

![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)

![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)

![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)